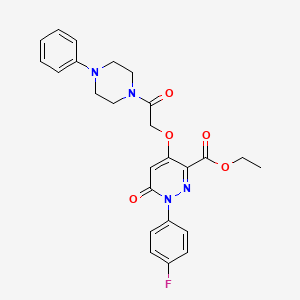
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C25H25FN4O5 and its molecular weight is 480.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H24F N3O5 |
| Molecular Weight | 479.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of fluorine and piperazine moieties enhances its binding affinity to specific receptors and enzymes. Studies suggest that it may act through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Modulation of Neurotransmitter Systems : Its piperazine component may influence neurotransmitter pathways, suggesting potential applications in treating psychiatric disorders.
Antimicrobial Activity
Research indicates that ethyl 1-(4-fluorophenyl)-6-oxo derivatives exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, with varying minimum inhibitory concentrations (MICs) compared to standard antibiotics.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Using assays such as DPPH radical scavenging, it has shown significant potential in neutralizing free radicals, which is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Preclinical studies have highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to ethyl 1-(4-fluorophenyl)-6-oxo exhibited potent activity against resistant strains of bacteria, outperforming conventional treatments .
- Antioxidant Evaluation : Research conducted by Grover et al. (2014) demonstrated that the compound's antioxidant activity could be attributed to its ability to donate electrons and stabilize free radicals .
- Anti-inflammatory Mechanisms : A recent investigation showed that the compound reduces pro-inflammatory cytokine levels in cell cultures, indicating its potential use in inflammatory diseases .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O5/c1-2-34-25(33)24-21(16-22(31)30(27-24)20-10-8-18(26)9-11-20)35-17-23(32)29-14-12-28(13-15-29)19-6-4-3-5-7-19/h3-11,16H,2,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJRLOBQKHCCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














